

Application of 4-(Bromomethyl)tetrahydropyran in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: **4-(Bromomethyl)tetrahydropyran**

Cat. No.: **B1272162**

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Introduction

4-(Bromomethyl)tetrahydropyran is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the introduction of the tetrahydropyran (THP) moiety into drug candidates. The THP ring is a privileged scaffold in drug design, often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane. Its incorporation can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets. This document provides detailed application notes, experimental protocols, and data related to the use of **4-(bromomethyl)tetrahydropyran** in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Application in the Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors

A significant application of **4-(bromomethyl)tetrahydropyran** is in the synthesis of potent and selective inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that are key players in cellular signaling pathways activated by stress stimuli, such as inflammatory cytokines and ultraviolet radiation. Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders,

inflammatory conditions, and cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#) Therefore, inhibitors of JNK are of considerable interest as potential therapeutic agents.

The tetrahydropyran moiety, introduced via **4-(bromomethyl)tetrahydropyran**, can be a key structural feature in these inhibitors, occupying a specific region of the kinase's ATP-binding pocket and contributing to the overall binding affinity and selectivity of the compound.

Quantitative Data: Biological Activity of a JNK Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative JNK inhibitor synthesized using a derivative of **4-(bromomethyl)tetrahydropyran**. The data showcases the potency of the compound against different JNK isoforms and its selectivity over a related kinase, p38.

Compound ID	Target Kinase	IC50 (μM)
1	JNK1	0.018
1	JNK2	0.011
1	JNK3	0.004
1	p38α	>10

Data sourced from a study on 4-(pyrazol-3-yl)-pyridine based JNK inhibitors.

Experimental Protocols

This section provides a detailed experimental protocol for a key step in the synthesis of a JNK inhibitor, which involves the N-alkylation of a pyrazole intermediate with an alkyl halide, exemplified by a reaction with a tetrahydropyran-containing electrophile.

Protocol: N-Alkylation of a Pyrazole Intermediate

This protocol describes the general procedure for the N-alkylation of a pyrazole core, a common step in the synthesis of various kinase inhibitors.

Materials:

- 3-(Pyridin-4-yl)-1H-pyrazole
- **4-(Bromomethyl)tetrahydropyran**
- Sodium hydride (NaH), 60% dispersion in mineral oil
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle

Procedure:

- To a solution of 3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.
- The resulting mixture is stirred at 0 °C for 30 minutes.
- A solution of **4-(bromomethyl)tetrahydropyran** (1.1 eq) in anhydrous DMF is then added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

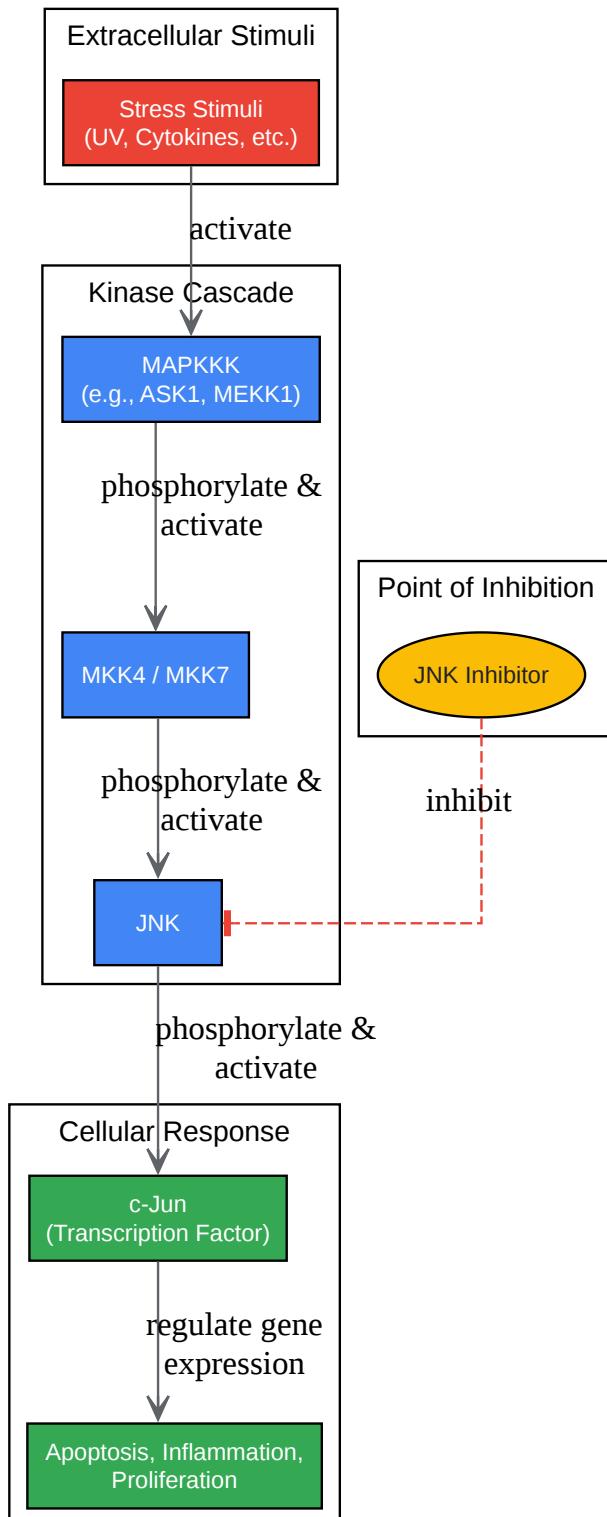
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired N-((tetrahydropyran-4-yl)methyl)-3-(pyridin-4-yl)-1H-pyrazole.

Signaling Pathway and Experimental Workflow

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade. It is initiated by various stress signals that activate MAP kinase kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK4 and MKK7. Activated MKK4 and MKK7, in turn, dually phosphorylate and activate JNK on threonine and tyrosine residues. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which leads to the regulation of gene expression involved in apoptosis, inflammation, and other cellular processes.[\[1\]](#)[\[3\]](#)[\[4\]](#)

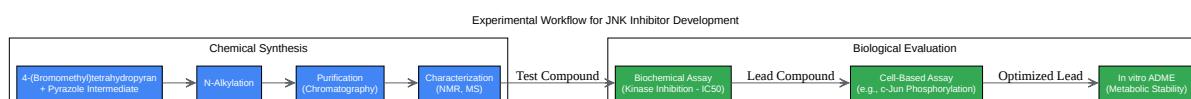
c-Jun N-terminal Kinase (JNK) Signaling Pathway

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JNK Signaling Pathway and Point of Inhibition.

Experimental Workflow for JNK Inhibitor Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of a JNK inhibitor using **4-(bromomethyl)tetrahydropyran** to its biological evaluation.



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Workflow for JNK inhibitor synthesis and testing.

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